REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=[O:3].Cl.[CH2:16](O)[CH3:17]>>[NH2:1][C:2]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH2:16][CH3:17])=[O:11])=[CH:8][CH:7]=1)=[O:3]
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Name
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|
Quantity
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38 g
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Type
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reactant
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Smiles
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NC(=O)NCC1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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1.5 L
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was introduced
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Type
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FILTRATION
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Details
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The small amount of insoluble matter was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated down to a volume of about 100 ml
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Type
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ADDITION
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Details
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diluted with 1 l of water
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Type
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ADDITION
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Details
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treated with solid potash until the development of carbon dioxide
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Type
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CUSTOM
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Details
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a distinctly alkaline reaction
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Type
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CUSTOM
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Details
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was obtained
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Type
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WAIT
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Details
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The mixture was left
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Type
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CUSTOM
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Details
|
the crystals formed
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Type
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WASH
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Details
|
washed thoroughly with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with diisopropylether and diethylether and dried in vacuo
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Type
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CUSTOM
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Details
|
32.8 g (75% of theory) of colourless crystals were obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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NC(=O)NCC1=CC=C(C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |